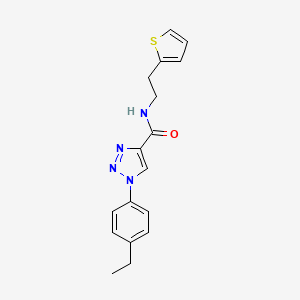
1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide , a member of the triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, antiproliferative effects, and potential therapeutic applications.
The molecular formula of the compound is C17H18N4OS, with a molecular weight of approximately 326.41 g/mol. The structure includes a triazole ring, which is known for its pharmacological significance.
1. Cytotoxicity and Antiproliferative Effects
Research indicates that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit significant cytotoxic activity against various cancer cell lines. In a study evaluating multiple triazole derivatives, it was found that certain compounds showed antiproliferative potency comparable to doxorubicin, a standard chemotherapeutic agent. Specifically, the compound induced morphological changes in Jurkat T-cells, including:
- Apoptotic bodies
- Membrane blebbing
- Chromatin condensation
These changes were accompanied by DNA fragmentation and reduced mitochondrial membrane potential, suggesting a mechanism involving apoptosis rather than direct DNA intercalation .
2. Trypanocidal Activity
Recent studies have highlighted the potential of 1H-1,2,3-triazole derivatives in treating parasitic infections. Notably, some analogs demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for these compounds were significantly lower than those for traditional treatments like Benznidazole (Bz), indicating a promising avenue for drug development .
3. Antiviral Properties
The triazole scaffold has also been investigated for antiviral properties. Compounds containing the triazole ring have shown effectiveness against various viral pathogens due to their ability to interfere with viral replication processes .
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression in malignant cells.
- Interaction with Metabolic Pathways : Some studies suggest that triazoles may inhibit specific metabolic enzymes related to tumor growth.
Case Studies
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-13-5-7-14(8-6-13)21-12-16(19-20-21)17(22)18-10-9-15-4-3-11-23-15/h3-8,11-12H,2,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSQPZIJQVPINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













